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An In-depth Analysis of GPR110 (ADGRF1) Isoforms and Their Potential Functional
Divergence

G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled
Receptor F1 (ADGRF1), is a member of the adhesion GPCR family characterized by a large
extracellular domain and a seven-transmembrane domain.[1] This receptor is implicated in a
variety of physiological and pathological processes, including neuronal development, cancer
progression, and metabolism.[2][3] The functional diversity of GPR110 is potentially broadened
by the existence of multiple splice variants, which can exhibit distinct signaling properties and
cellular functions. This guide provides a comprehensive overview of the known GPR110 splice
variants, their signaling pathways, and experimental protocols to facilitate further research into
their specific functional roles.

Identified GPR110 Splice Variants

Alternative splicing of the ADGRF1 gene gives rise to several GPR110 isoforms. While a
systematic functional comparison of all identified variants is not yet available in the scientific
literature, studies have confirmed their existence. One study identified novel functional splice
variants for GPR110 among a broader analysis of the adhesion GPCR family.[4] Another
investigation detailed the production of three distinct GPR110 isoforms in various human cell
lines, noting differences in their molecular weights and glycosylation patterns.[5] Furthermore,
the UniProt database currently lists two main isoforms for human GPR110 (Q5T601-1 and
Q5T601-2).[6] The potential for these variants to have different functional domains, such as the
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GPCR proteolytic site (GPS), could significantly impact their ligand binding and signal
transduction capabilities.[4]

GPR110 Signaling Pathways

GPR110 is a pleiotropic receptor capable of coupling to multiple G protein families, leading to
the activation of diverse downstream signaling cascades. Experimental evidence has
demonstrated that GPR110 can couple to Gas, Gaq, Gai/o, and Gal2/13 proteins.[7][8] This
promiscuous coupling allows GPR110 to influence a wide range of cellular processes.

The binding of its endogenous ligand, N-docosahexaenoylethanolamine (synaptamide), to the
GAIN domain of GPR110 induces conformational changes that trigger downstream signaling.
[9] This activation can lead to the production of cyclic AMP (CAMP) via Gas, the release of
intracellular calcium via Gaq, the inhibition of adenylyl cyclase via Gai/o, and the activation of
Rho GTPases via Gal12/13.[7][9] Additionally, GPR110 activation has been shown to induce [3-
arrestin recruitment, a key process in GPCR desensitization and signaling.[9][10]
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Caption: General GPR110 Signaling Pathways.

Functional Comparison Data

While direct comparative studies on GPR110 splice variants are lacking, the following table
summarizes the known functional characteristics of GPR110 as a whole. Future research
should aim to populate such a table with isoform-specific data.

Functional GPR110 GPR110 GPR110 GPR110
Parameter (General) Isoform 1 Isoform 2 Isoform 3
Endogenous ] Data not Data not Data not
) Synaptamide[9] ) ] ]
Ligand available available available
. Data not Data not Data not
Gas Coupling Yes[7] ) ] ]
available available available
i Data not Data not Data not
Gaq Coupling Yes[7][8] ) ) )
available available available
, , Data not Data not Data not
Gai/o Coupling Yes[7] ) ] ]
available available available
Ga12/13 Data not Data not Data not
: Yes[7] : . .
Coupling available available available
Increase (via Data not Data not Data not
cAMP Response _ . .
Gas)[9] available available available
B-Arrestin Data not Data not Data not
. Yes[9][10] : . .
Recruitment available available available

Experimental Protocols

To facilitate the functional comparison of GPR110 splice variants, detailed protocols for key
assays are provided below.

cAMP Measurement Assay
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This assay quantifies the intracellular accumulation of cyclic AMP (cCAMP) following receptor

activation, primarily to assess Gas and Gai/o coupling.

Materials:

HEK?293 cells or other suitable host cells

Expression vectors for each GPR110 splice variant

Transfection reagent (e.g., Lipofectamine)

Cell culture medium (e.g., DMEM)

Assay buffer (e.g., HBSS with 20 mM HEPES)

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

GPR110 agonist (e.g., synaptamide)

(For Gai/o) Forskolin

Procedure:

Cell Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the
expression vector for a specific GPR110 splice variant using a suitable transfection reagent
according to the manufacturer's instructions. Include a mock-transfected control.

Cell Culture: Culture the transfected cells for 24-48 hours to allow for receptor expression.

Assay Preparation: On the day of the assay, replace the culture medium with assay buffer
and incubate for 30 minutes at 37°C.

Ligand Stimulation (Gas): Add varying concentrations of the GPR110 agonist to the cells and
incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

Ligand and Forskolin Co-treatment (Gai/o): To measure Gai/o-mediated inhibition of adenylyl
cyclase, pre-incubate the cells with the GPR110 agonist for a short period before adding a
fixed concentration of forskolin to stimulate cCAMP production.
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o Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cCAMP
concentration using a commercial CAMP assay kit, following the manufacturer's protocol.

o Data Analysis: Plot the cAMP concentration against the agonist concentration to generate
dose-response curves and determine the EC50 for each splice variant.

B-Arrestin Recruitment Assay

This assay measures the recruitment of B-arrestin to the activated receptor, a key event in
GPCR desensitization and signaling.

Materials:
¢ HEK?293 cells

o Expression vectors for each GPR110 splice variant (often tagged, e.g., with a luciferase
fragment)

o Expression vector for -arrestin (often tagged with a complementary fragment for a reporter
system, e.g., BRET or enzyme complementation)

» Transfection reagent

e Cell culture medium

o Assay buffer

e Substrate for the reporter system (e.g., coelenterazine for BRET)
e GPR110 agonist

Procedure:

o Cell Co-transfection: Co-transfect HEK293 cells with the expression vectors for a GPR110
splice variant and B-arrestin.

o Cell Culture: Culture the transfected cells for 24-48 hours.

o Assay Preparation: Resuspend the cells in assay buffer.
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» Ligand Stimulation: Add the GPR110 agonist at various concentrations to the cell

suspension.

» Signal Detection: Immediately after or following a short incubation, measure the reporter
signal (e.g., BRET ratio or luminescence) using a plate reader. The signal intensity is
proportional to the extent of 3-arrestin recruitment.

+ Data Analysis: Generate dose-response curves by plotting the reporter signal against the
agonist concentration to determine the potency (EC50) and efficacy for each splice variant.

Start:
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Splice Variants

Transient Transfection
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Protein Expression
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Caption: Experimental Workflow for Functional Comparison.

Conclusion

The existence of multiple GPR110 splice variants suggests a sophisticated layer of regulation
for this important adhesion GPCR. While current research has elucidated the general signaling
capabilities of GPR110, a critical knowledge gap remains regarding the specific functional roles
of its different isoforms. The experimental frameworks provided in this guide offer a clear path
for researchers to systematically investigate the ligand binding, G protein coupling, and 3-
arrestin recruitment profiles of each GPR110 splice variant. Such studies will be instrumental in
understanding the full spectrum of GPR110's physiological functions and its potential as a
therapeutic target in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GPR110 - Wikipedia [en.wikipedia.org]

2. ADGRF1 adhesion G protein-coupled receptor F1 [Homo sapiens (human)] - Gene - NCBI
[ncbi.nim.nih.gov]

3. mdpi.com [mdpi.com]

4. ldentification of novel splice variants of Adhesion G protein-coupled receptors - PubMed
[pubmed.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. uniprot.org [uniprot.org]

7. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins
coupling - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10772786?utm_src=pdf-body-img
https://www.benchchem.com/product/b10772786?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/GPR110
https://www.ncbi.nlm.nih.gov/gene/266977
https://www.ncbi.nlm.nih.gov/gene/266977
https://www.mdpi.com/1422-0067/22/7/3386
https://pubmed.ncbi.nlm.nih.gov/17056209/
https://pubmed.ncbi.nlm.nih.gov/17056209/
https://www.researchgate.net/figure/Production-of-three-GPR110-isoforms-in-human-cell-lines-A-HA-tagged-isoforms-1-3-were_fig2_41423667
https://www.uniprot.org/uniprotkb/Q5T601/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://www.researchgate.net/publication/370401992_Tethered_agonist_activated_ADGRF1_structure_and_signalling_analysis_reveal_basis_for_G_protein_coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 9. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain
binding - PMC [pmc.ncbi.nlm.nih.gov]

e 10. researchgate.net [researchgate.net]
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variants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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